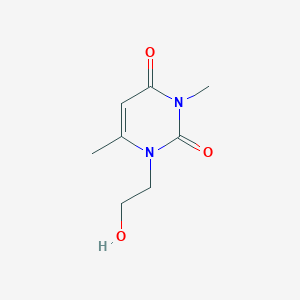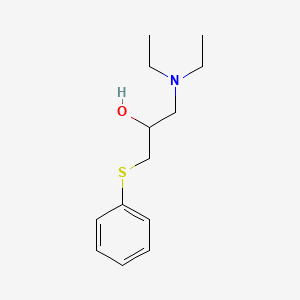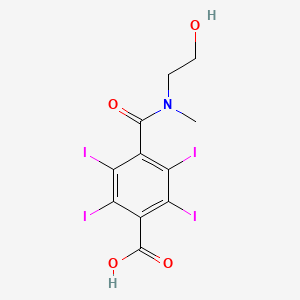
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core This compound is notable for its unique structure, which includes a hydroxyethyl group and a methylamino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the hydroxyethyl and methylamino carbonyl groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using iodine monochloride or other iodine sources. The subsequent steps to introduce the hydroxyethyl and methylamino carbonyl groups are carried out under controlled conditions to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can remove iodine atoms or modify the functional groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoic acids.
Applications De Recherche Scientifique
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino carbonyl groups can form hydrogen bonds and other interactions with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-: Similar in structure but lacks the iodine atoms.
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: Similar but with a different amino group.
Benzoic acid, 4-(((2-hydroxyethoxy)carbonyl)-2,3,5,6-tetraiodo-: Similar but with an ethoxy group instead of a methylamino group.
Uniqueness
The presence of four iodine atoms in benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- distinguishes it from other similar compounds. This high iodine content enhances its radiolabeling potential and its use in imaging and diagnostic applications.
Propriétés
Numéro CAS |
34737-11-6 |
|---|---|
Formule moléculaire |
C11H9I4NO4 |
Poids moléculaire |
726.81 g/mol |
Nom IUPAC |
4-[2-hydroxyethyl(methyl)carbamoyl]-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO4/c1-16(2-3-17)10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h17H,2-3H2,1H3,(H,19,20) |
Clé InChI |
STPPXIROCAPDDL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)
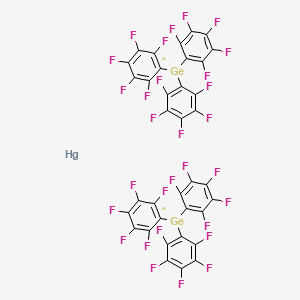
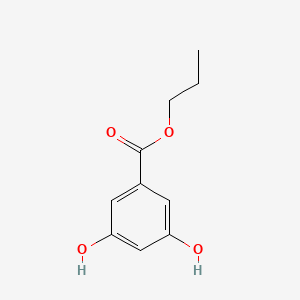

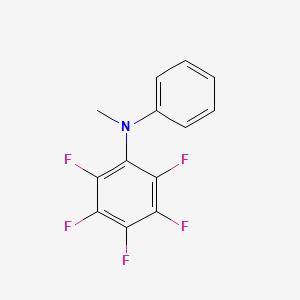
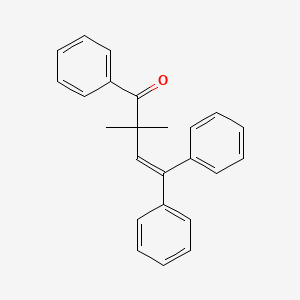
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
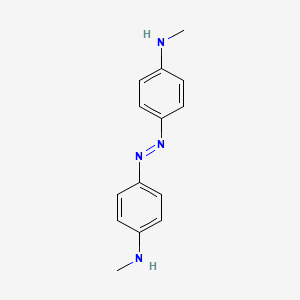
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
